4-(5-Aminopyridin-2-YL)morpholin-3-one
CAS No.:
Cat. No.: VC16706062
Molecular Formula: C9H11N3O2
Molecular Weight: 193.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N3O2 |
|---|---|
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | 4-(5-aminopyridin-2-yl)morpholin-3-one |
| Standard InChI | InChI=1S/C9H11N3O2/c10-7-1-2-8(11-5-7)12-3-4-14-6-9(12)13/h1-2,5H,3-4,6,10H2 |
| Standard InChI Key | KDHNBVKJDJZDKQ-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC(=O)N1C2=NC=C(C=C2)N |
Introduction
Structural and Nomenclature Considerations
Core Morpholinone Framework
Morpholin-3-one derivatives consist of a six-membered morpholine ring with a ketone group at the 3-position. The general structure enables hydrogen bonding and dipole interactions, critical for biological activity . Substitutions at the 4-position, such as aryl or heteroaryl groups, modulate electronic and steric properties. For example, 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0) serves as a precursor in factor Xa inhibitor synthesis .
Pyridine vs. Phenyl Substituents
Replacing the phenyl group in 4-(4-aminophenyl)morpholin-3-one with a 5-aminopyridin-2-yl moiety introduces a nitrogen-containing heterocycle. Pyridine rings enhance solubility and metal-coordination capabilities compared to purely aromatic systems. The aminopyridine substituent likely alters pKa (predicted ~6.5–8.0 for the amine) and bioavailability relative to phenyl analogs .
Synthetic Pathways for Analogous Compounds
Hydrogenation of Nitrophenyl Precursors
4-(4-Aminophenyl)morpholin-3-one is synthesized via catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one in aliphatic alcohols (e.g., methanol or ethanol) using palladium or platinum catalysts . A similar approach could theoretically apply to 4-(5-nitropyridin-2-yl)morpholin-3-one, though nitropyridine stability under hydrogenation conditions requires validation.
Nucleophilic Aromatic Substitution
Amination of halogenated pyridines via Buchwald-Hartwig coupling might yield 4-(5-aminopyridin-2-yl)morpholin-3-one. For example, reacting 4-(5-bromopyridin-2-yl)morpholin-3-one with ammonia or an amine source in the presence of a palladium catalyst could install the amino group .
Physicochemical Properties (Inferred)
Table 1: Predicted Properties of 4-(5-Aminopyridin-2-yl)morpholin-3-one
Challenges in Characterization
Synthetic Complexity
Introducing amino groups onto pyridine rings requires precise control to avoid over-reduction or side reactions. Protecting group strategies (e.g., Boc or Fmoc) may be necessary during morpholinone formation .
Stability Concerns
Pyridine-based morpholinones may exhibit hydrolytic instability under acidic or basic conditions due to the electron-deficient ring. Accelerated stability studies (40°C/75% RH) would be essential for pharmaceutical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume